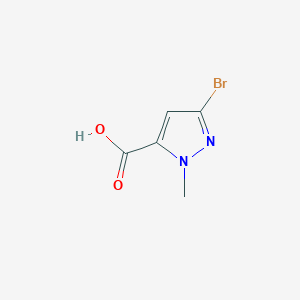
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound . It is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Synthesis Analysis
Pyrazoles, including “this compound”, can be synthesized through various methods . One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 205.01 g/mol, a computed XLogP3-AA of 1.1, one hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count . It is a liquid with a refractive index of n20/D 1.528, a boiling point of 204-210 °C/760 mmHg, and a density of 1.585 g/mL at 25 °C .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, which are obtained from a series of chemical reactions starting with 2,3-dichloropyridine. This synthesis process involves hydrazining, diethyl maleate, ester-bromination, oxidation, and hydrolysis, followed by reaction with dichloro sulfoxide to produce carbonyl chloride, which then reacts with ring ammonia to form the final amide compounds (Yang Yun-shang, 2011). Additionally, a related study focused on synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid itself, highlighting its importance as an intermediate in the production of new insecticides like chlorantraniliprole. This process showcased an improved method involving bromination with phosphorus oxybromide, which offers advantages in terms of simplicity, speed, and purity of the product (Niu Wen-bo, 2011).
Structural and Theoretical Investigations
Further research has delved into the structural and spectral characteristics of pyrazole derivatives, including those related to 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. One study focused on the solvent and copper ion-induced synthesis of pyridyl–pyrazole-3-one derivatives, exploring their crystal structures, cytotoxicity, and potential for antitumor activity. The findings suggested that certain derivatives exhibit selective cytotoxicity towards tumor cell lines without harming normal liver cells, indicating potential for therapeutic applications (Q. Huang et al., 2017).
Applications in Material Science
The scientific research on this compound extends to its application in materials science. For instance, coordination polymers constructed from pyrazole-dicarboxylate acid derivatives have been synthesized, showcasing the ability of these compounds to form mononuclear CuII/CoII complexes. Such complexes possess unique structural features, which are of interest for their potential applications in catalysis, molecular recognition, and as functional materials (S. Radi et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with multiple receptors, leading to various biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of the compound in dmso and methanol suggests it may have good bioavailability.
Result of Action
It’s known that pyrazole derivatives can exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine . This interaction is crucial as it prevents formalin-induced tonic pain, highlighting its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These effects underscore its potential in regulating cellular energy metabolism and calcium homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase, thereby protecting cells from oxidative stress . This inhibition is achieved through binding interactions that prevent the enzyme from catalyzing its substrate.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged protective effects against oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and energy production . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of D-amino acid oxidase affects the metabolism of D-Serine, a key metabolite in cellular signaling . This interaction underscores its potential impact on metabolic pathways and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. Studies have shown that it can be efficiently transported across cell membranes and distributed to specific cellular compartments . This property is crucial for its therapeutic efficacy and targeted delivery.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with D-amino acid oxidase occurs in the mitochondria, where it exerts its protective effects against oxidative stress . This localization is essential for its role in cellular metabolism and energy production.
Properties
IUPAC Name |
5-bromo-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXQQUJUBRXMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-05-9 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


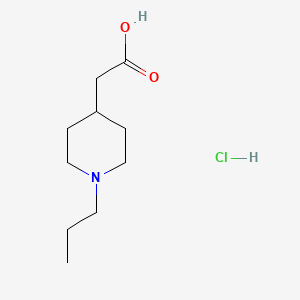
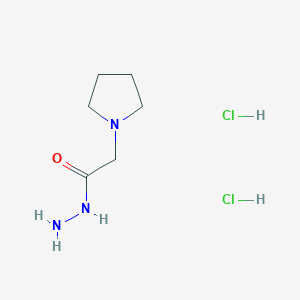
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379738.png)
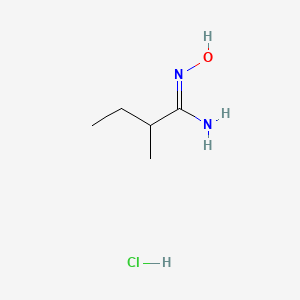

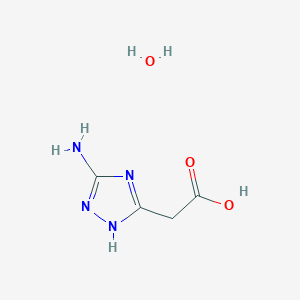
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)
![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)


![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)


